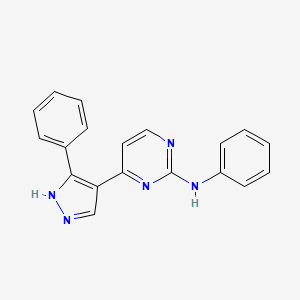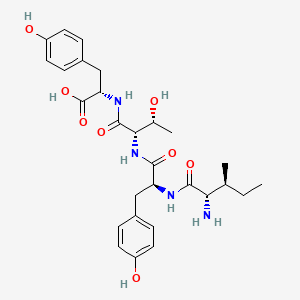
4-chlorobenzoic acid;N-cyclohexylcyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobenzoic acid;N-cyclohexylcyclohexanamine is a compound that combines two distinct chemical entities: 4-chlorobenzoic acid and N-cyclohexylcyclohexanamine. 4-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is a white solid that is soluble in some organic solvents and in aqueous base . N-cyclohexylcyclohexanamine, on the other hand, is a secondary amine derived from cyclohexane.
准备方法
Synthetic Routes and Reaction Conditions
4-Chlorobenzoic acid is typically prepared by the oxidation of 4-chlorotoluene . The reaction involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl group to a carboxylic acid group.
N-cyclohexylcyclohexanamine can be synthesized through the reductive amination of cyclohexanone with cyclohexylamine. This reaction is typically catalyzed by hydrogen in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of 4-chlorobenzoic acid involves large-scale oxidation processes using similar oxidizing agents as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity. N-cyclohexylcyclohexanamine is produced industrially through continuous flow processes that ensure efficient mixing and reaction of cyclohexanone and cyclohexylamine.
化学反应分析
Types of Reactions
4-Chlorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of chlorinated benzoic acids.
Reduction: Reduction of the carboxylic acid group can yield 4-chlorobenzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
N-cyclohexylcyclohexanamine can undergo:
Acylation: Reaction with acyl chlorides to form amides.
Alkylation: Reaction with alkyl halides to form tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻).
Major Products
4-Chlorobenzoic acid: Chlorinated benzoic acids, 4-chlorobenzyl alcohol.
N-cyclohexylcyclohexanamine: Amides, tertiary amines.
科学研究应用
4-Chlorobenzoic acid;N-cyclohexylcyclohexanamine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-chlorobenzoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The carboxylic acid group of 4-chlorobenzoic acid can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. N-cyclohexylcyclohexanamine, being a secondary amine, can interact with receptors and enzymes through hydrogen bonding and hydrophobic interactions, modulating their function.
相似化合物的比较
Similar Compounds
4-Bromobenzoic acid: Similar structure with a bromine atom instead of chlorine.
4-Fluorobenzoic acid: Similar structure with a fluorine atom instead of chlorine.
N-cyclohexylmethylamine: Similar structure with a methyl group instead of a cyclohexyl group.
Uniqueness
4-Chlorobenzoic acid;N-cyclohexylcyclohexanamine is unique due to the presence of both a chlorinated aromatic carboxylic acid and a secondary amine derived from cyclohexane. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
817177-01-8 |
|---|---|
分子式 |
C19H28ClNO2 |
分子量 |
337.9 g/mol |
IUPAC 名称 |
4-chlorobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-5(2-4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
InChI 键 |
JRBARZGTHDAUJN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CC=C1C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14219541.png)


![N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14219557.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14219558.png)
![Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]-](/img/structure/B14219566.png)
![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)


![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)

![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)


